molecular formula C10H18O2 B1629996 Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- CAS No. 23059-38-3

Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-

Cat. No.: B1629996
CAS No.: 23059-38-3
M. Wt: 170.25 g/mol
InChI Key: YLQLGTFGVSLQJL-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- is an organic compound with the molecular formula C10H18O2. It is a derivative of cyclohexanecarboxylic acid, where the carboxylic acid group is esterified with methanol, and the cyclohexane ring is substituted with two methyl groups in the trans-configuration at the 1 and 4 positions. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification of Cyclohexanecarboxylic Acid

      Starting Material: Cyclohexanecarboxylic acid

      Reagents: Methanol, acid catalyst (e.g., sulfuric acid)

      Conditions: Reflux the mixture of cyclohexanecarboxylic acid and methanol in the presence of an acid catalyst. The reaction typically proceeds at elevated temperatures to facilitate the esterification process.

  • Hydrogenation of Dimethyl Cyclohexanedicarboxylate

      Starting Material: Dimethyl 1,4-cyclohexanedicarboxylate

      Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst

      Conditions: The hydrogenation reaction is carried out under high pressure and moderate temperature to selectively reduce the ester groups to the desired methyl ester.

Industrial Production Methods

In industrial settings, the production of cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- often involves large-scale esterification processes. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of robust catalysts and efficient separation techniques ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Conditions: Typically carried out in an aqueous or organic solvent under controlled temperatures.

      Products: Oxidation of the methyl ester group can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

      Conditions: Conducted in an inert atmosphere, often in anhydrous solvents.

      Products: Reduction of the ester group yields the corresponding alcohol.

  • Substitution

      Reagents: Halogenating agents (e.g., thionyl chloride, phosphorus tribromide)

      Conditions: Typically performed under reflux conditions.

      Products: Substitution reactions can introduce halogen atoms into the cyclohexane ring or the ester group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Halogenating Agents: Thionyl chloride, phosphorus tribromide

Scientific Research Applications

Chemistry

In organic synthesis, cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- is used as an intermediate in the preparation of various complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

This compound is studied for its potential biological activities. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes. It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.

Medicine

In medicinal chemistry, derivatives of cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- are explored for their therapeutic potential. They are evaluated for their pharmacokinetic properties, bioavailability, and efficacy in treating various diseases.

Industry

Industrially, this compound is used in the manufacture of polymers, resins, and plasticizers. Its stability and reactivity make it suitable for incorporation into materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The trans-configuration of the methyl groups influences the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanecarboxylic Acid, 1,4-Dimethyl-

    • Similar structure but lacks the ester group.
    • Used in similar applications but with different reactivity.
  • Cyclohexanecarboxylic Acid, 1,4-Dimethyl-, Ethyl Ester

    • Ethyl ester instead of methyl ester.
    • Slightly different physical and chemical properties.
  • Cyclohexanecarboxylic Acid, 1,4-Dimethyl-, Propyl Ester

    • Propyl ester variant.
    • Used in applications requiring longer alkyl chains.

Uniqueness

Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- is unique due to its specific ester group and trans-configuration of the methyl groups. This configuration imparts distinct physical and chemical properties, influencing its reactivity and interactions in various applications.

Properties

IUPAC Name

methyl 1,4-dimethylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8-4-6-10(2,7-5-8)9(11)12-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQLGTFGVSLQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885229, DTXSID80885231, DTXSID30865083
Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, cis-
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Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-
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Record name Methyl 1,4-dimethylcyclohexane-1-carboxylate
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23059-38-3, 23250-42-2
Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, cis-
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Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, cis-
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Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-
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Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, cis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-
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Record name 1,4-Dimethylcyclohexane Carboxylate
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Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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